

CAS number and molecular formula for 3-Bromo-2-phenylindolizine

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Compound of Interest

Compound Name: 3-Bromo-2-phenylindolizine

Cat. No.: B15065094

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Technical Whitepaper: 3-Bromo-2-phenylindolizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide focuses on **3-Bromo-2-phenylindolizine**, providing a comprehensive overview of its chemical properties, synthesis, and putative biological activities based on current research on related analogues. The indolizine scaffold, being a privileged structure in medicinal chemistry, has demonstrated a range of biological functions, including anticancer and antimicrobial activities. The introduction of a phenyl group at the 2-position and a bromine atom at the 3-position is anticipated to modulate its physicochemical properties and biological efficacy. This document aims to serve as a foundational resource for researchers engaged in the exploration of novel indolizine-based therapeutic agents.

Chemical and Physical Properties

3-Bromo-2-phenylindolizine is a halogenated derivative of the 2-phenylindolizine core structure. The presence of the bromine atom is expected to enhance its lipophilicity and potentially influence its binding affinity to biological targets.

Property	Value	Reference
CAS Number	325778-83-4	[1]
Molecular Formula	C14H10BrN	[1]
Molar Mass	272.14 g/mol	[1]

Synthesis of 3-Bromo-2-phenylindolizine

The synthesis of 3-substituted-2-phenylindolizines can be achieved through several established synthetic routes for the indolizine core, with subsequent functionalization. A common and effective method is the 1,3-dipolar cycloaddition reaction involving pyridinium ylides.

Experimental Protocol: Generalized Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on the synthesis of related indolizine derivatives, as a specific protocol for **3-Bromo-2-phenylindolizine** is not readily available in the cited literature.

Step 1: Formation of the Pyridinium Salt

- To a solution of 2-phenylpyridine (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add 2-bromoacetophenone (1 equivalent).
- Stir the mixture at room temperature or under gentle reflux for several hours until the formation of the N-phenacyl-2-phenylpyridinium bromide salt is complete, which can be monitored by thin-layer chromatography (TLC).
- The resulting pyridinium salt can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

Step 2: Generation of the Pyridinium Ylide and Cycloaddition

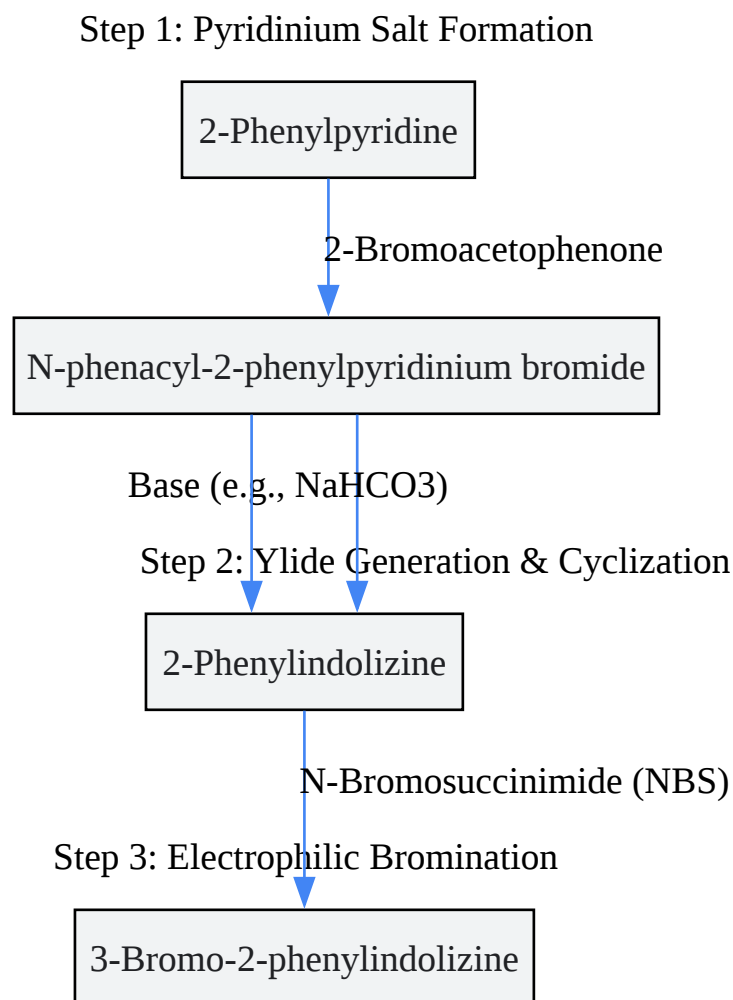
- Suspend the pyridinium salt in a basic solution, such as aqueous sodium bicarbonate or triethylamine in an organic solvent, to generate the pyridinium ylide in situ.

- The ylide is then reacted with a suitable dipolarophile. For the synthesis of the core 2-phenylindolizine, this step can be a cyclization/dehydrogenation process.

Step 3: Bromination at the 3-Position

- Electrophilic substitution on the indolizine ring preferentially occurs at the 3-position^[2].
- To a solution of 2-phenylindolizine in a suitable solvent like dichloromethane or chloroform, add a brominating agent such as N-bromosuccinimide (NBS) portion-wise at 0°C.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
- Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford **3-Bromo-2-phenylindolizine**.

Synthesis Workflow Diagram



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Caption: Generalized synthetic workflow for **3-Bromo-2-phenylindolizine**.

Potential Biological Activity and Mechanism of Action

While specific biological data for **3-Bromo-2-phenylindolizine** is limited, the broader class of indolizine derivatives has shown significant promise as anticancer agents[3][4]. The introduction of a bromine atom has been utilized in medicinal chemistry to enhance the biological properties of drug candidates[3].

Anticancer Activity

Studies on functionalized indolizines, including those with bromine substituents, have demonstrated inhibitory activity against various human tumor cell lines[3]. The proposed mechanism of action for some of these compounds is the inhibition of tubulin polymerization[5]. Tubulin is a critical component of the cytoskeleton, and its disruption interferes with cell division, leading to apoptosis in cancer cells.

Putative Signaling Pathway: Tubulin Polymerization Inhibition

Based on the activity of related indolizine compounds, it is hypothesized that **3-Bromo-2-phenylindolizine** may exert its anticancer effects by interacting with the tubulin protein. This interaction would disrupt the dynamic equilibrium of microtubule assembly and disassembly, a process essential for mitotic spindle formation and cell cycle progression.



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Caption: Hypothesized signaling pathway for the anticancer activity.

Conclusion and Future Directions

3-Bromo-2-phenylindolizine belongs to the promising class of indolizine compounds with potential applications in drug discovery, particularly in oncology. While direct experimental data for this specific molecule is sparse, the known synthesis routes and biological activities of related brominated and phenyl-substituted indolizines provide a strong rationale for its further investigation. Future research should focus on the definitive synthesis and characterization of **3-Bromo-2-phenylindolizine**, followed by comprehensive in vitro and in vivo studies to elucidate its precise mechanism of action and therapeutic potential. The exploration of its structure-activity relationship could lead to the development of more potent and selective anticancer agents based on the indolizine scaffold.

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